N-{2-[3-({[(2,3-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide
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Overview
Description
N-{2-[3-({[(2,3-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide is a complex organic compound with a unique structure that includes dichlorophenyl, carbamoyl, sulfanyl, and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,3-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide typically involves multiple steps. One common approach is the reaction of 2,3-dichloroaniline with a suitable carbamoyl chloride to form the carbamoyl intermediate. This intermediate is then reacted with a sulfanyl compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the triazinyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,3-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazinyl ring can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-{2-[3-({[(2,3-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,3-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of specific signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dichlorophenyl)-2-{[3-({[(2,3-dichlorophenyl)carbamoyl]methyl}sulfanyl)propyl]sulfanyl}acetamide
- 2-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
- 2-[({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Uniqueness
N-{2-[3-({[(2,3-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19Cl2N5O3S |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]-4-methylphenyl]propanamide |
InChI |
InChI=1S/C21H19Cl2N5O3S/c1-3-16(29)24-14-8-7-11(2)9-12(14)19-20(31)26-21(28-27-19)32-10-17(30)25-15-6-4-5-13(22)18(15)23/h4-9H,3,10H2,1-2H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
XACLBWDWAYZNKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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